N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide
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Overview
Description
Reactants: N,N-Diethyl-4,6-dihydroxy-3-methylbenzamide, allyl bromide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
Product: N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the diethylamino group and the prop-2-en-1-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
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Step 1: Preparation of the Benzamide Core
Reactants: 4,6-dihydroxy-3-methylbenzoic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: 4,6-dihydroxy-3-methylbenzoyl chloride
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions
Reduction: Sodium borohydride (NaBH₄), methanol as solvent
Substitution: Bromine (Br₂), iron (Fe) as catalyst
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Brominated aromatic compounds
Scientific Research Applications
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Industrial Chemistry: Employed as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-methylbenzamide
- N,N-Diethyl-4-hydroxy-3-methylbenzamide
- N,N-Diethyl-4,6-dihydroxybenzamide
Uniqueness
N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide is unique due to the presence of both hydroxyl and prop-2-en-1-yl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
864514-38-5 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N,N-diethyl-4,6-dihydroxy-3-methyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-5-8-11-10(4)12(17)9-13(18)14(11)15(19)16(6-2)7-3/h5,9,17-18H,1,6-8H2,2-4H3 |
InChI Key |
CHEGSOYZLHESMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1CC=C)C)O)O |
Origin of Product |
United States |
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